3,4-Dichloro-5-nitrobenzotrifluoride

Description

Significance of Benzotrifluoride (B45747) Derivatives in Contemporary Chemical Synthesis and Applied Science

Benzotrifluoride derivatives, which contain a trifluoromethyl (-CF3) group attached to a benzene (B151609) ring, are of particular importance in modern organic chemistry and applied sciences. The trifluoromethyl group is known for its high electronegativity, metabolic stability, and lipophilicity, which can significantly enhance the biological activity and pharmacokinetic properties of molecules. Consequently, benzotrifluoride derivatives are widely used as key intermediates in the synthesis of pharmaceuticals and agrochemicals. Their incorporation can lead to improved efficacy, stability, and bioavailability of the final products. Beyond the life sciences, these derivatives also find applications in the development of advanced materials, such as specialty polymers and coatings, due to the unique properties conferred by the -CF3 group.

Overview of 3,4-Dichloro-5-nitrobenzotrifluoride within the Context of Multifunctional Aromatic Compounds

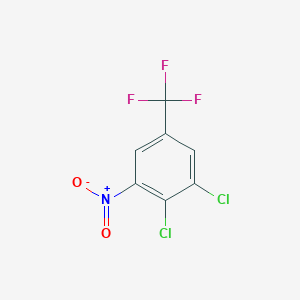

This compound is a multifunctional aromatic compound that combines the structural features of a halogenated nitroaromatic and a benzotrifluoride derivative. Its chemical structure consists of a benzene ring substituted with two chlorine atoms, a nitro group, and a trifluoromethyl group. This specific arrangement of electron-withdrawing groups makes the aromatic ring highly electron-deficient and influences the reactivity of each substituent. As an intermediate, it offers multiple reaction sites for further chemical transformations.

Below are the key properties of this compound:

| Property | Value |

| CAS Number | 657-02-3 |

| Molecular Formula | C₇H₂Cl₂F₃NO₂ |

| Molecular Weight | 260.00 g/mol |

| Appearance | Yellow to light brown solid |

| Melting Point | 48 - 52 °C |

| Boiling Point | 243 - 245 °C |

| Solubility | Insoluble in water; Soluble in common organic solvents like acetone (B3395972) and toluene. boulingchem.com |

Research Trajectories and Gaps in Understanding this compound

Current research on this compound has primarily focused on its synthesis and its role as a chemical intermediate. Patent literature indicates its preparation from related chlorinated and nitrated benzotrifluoride precursors. However, there is a noticeable gap in the publicly available scientific literature regarding its detailed chemical reactivity and specific applications. While its potential use in the synthesis of agrochemicals and pharmaceuticals is implied by the general utility of related compounds, there is a lack of in-depth studies and concrete examples of its application in the development of specific commercial products. Further research is needed to fully explore the reaction pathways of this compound and to identify novel applications in various fields of applied chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-3-nitro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F3NO2/c8-4-1-3(7(10,11)12)2-5(6(4)9)13(14)15/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHCKUHPOZBPHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378851 | |

| Record name | 1,2-Dichloro-3-nitro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

657-02-3 | |

| Record name | 1,2-Dichloro-3-nitro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 657-02-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Reaction Pathways for 3,4 Dichloro 5 Nitrobenzotrifluoride

Established Synthetic Routes for 3,4-Dichloro-5-nitrobenzotrifluoride

The traditional synthesis of this compound relies on multi-step processes involving the strategic introduction of nitro and chloro groups onto a benzotrifluoride (B45747) scaffold. These methods are well-documented and form the basis of industrial production.

Nitration Processes in the Synthesis of Halogenated Benzotrifluorides

Nitration is a fundamental electrophilic aromatic substitution reaction critical for the synthesis of many benzotrifluoride derivatives. beilstein-journals.org The process typically involves reacting the aromatic compound with a nitrating agent, most commonly a mixture of nitric acid and sulfuric acid, which generates the reactive nitronium ion (NO₂⁺). beilstein-journals.org

One established pathway to obtain the target compound's precursors involves the nitration of 4-chlorobenzotrifluoride. This reaction yields 4-chloro-3-nitrobenzotrifluoride (B52861) and can be further nitrated to produce 4-chloro-3,5-dinitrobenzotrifluoride (B147460). researchgate.netepo.org This dinitro intermediate is a crucial precursor for subsequent chlorination steps. epo.orggoogleapis.com

Alternatively, a dichlorinated scaffold can be nitrated. A clean preparation method for a structural analogue, 2,4-dichloro-3,5-dinitrobenzotrifluoride (B1294799), involves a two-step nitration of 2,4-dichlorobenzotrifluoride (B41404). google.com A similar strategy could be applied by nitrating 3,4-dichlorobenzotrifluoride (B146526) to introduce a nitro group at the 5-position, directly forming the target molecule. The conditions for such reactions require careful control of temperature and reagent concentration to achieve the desired regioselectivity.

Chlorination and Fluorination Strategies for Benzotrifluoride Scaffolds

The synthesis of the benzotrifluoride core itself originates from the corresponding benzotrichloride (B165768) derivative. Benzotrifluoride is produced industrially by the fluorine/chlorine exchange of benzotrichloride using hydrogen fluoride (B91410). researchgate.netgoogleapis.com This process can be performed in the gaseous phase in the presence of an aluminum fluoride catalyst. google.com Similarly, precursors like 3,4-dichlorobenzotrifluoride can be synthesized from 3,4-dichlorotoluene (B105583) through side-chain chlorination followed by fluorination. google.com

A key and direct established route to this compound involves the replacement of a nitro group with a chlorine atom. Specifically, 4-chloro-3,5-dinitrobenzotrifluoride is treated with molecular chlorine in the presence of a catalyst system, typically comprising a Friedel-Crafts type catalyst (like ferric chloride) and a sulfur compound (such as sulfur monochloride). epo.orggoogleapis.com This reaction selectively replaces the nitro group at the 3-position to yield this compound. epo.orggoogleapis.com

A less efficient method involves the direct chlorination of 4-chloro-3-nitrobenzotrifluoride. While the primary product is 3,4-dichlorobenzotrifluoride, a small amount of this compound (e.g., 1.6% of the final mixture) is also formed under specific conditions. epo.orggoogleapis.com

| Starting Material | Reagents | Temperature (°C) | Products | Source |

| 4-chloro-3-nitrobenzotrifluoride | Cl₂, Ferric chloride, Sulfur monochloride | 118-156 | 3,4-dichlorobenzotrifluoride (8.2%), this compound (1.6%), unreacted starting material (90.1%) | epo.orggoogleapis.com |

| 4-chloro-3,5-dinitrobenzotrifluoride | Cl₂, Ferric chloride, Sulfur monochloride | 150 | This compound, 3,4,5-trichlorobenzotrifluoride | epo.orggoogleapis.com |

Novel Approaches to the Synthesis of this compound and its Analogues

Recent advancements in chemical synthesis have focused on improving the efficiency, safety, and sustainability of reaction processes. These novel approaches are applicable to the synthesis of this compound and related compounds.

Continuous-Flow Reactor Systems for Enhanced Reaction Efficiency

Continuous-flow microreaction technology has emerged as a powerful tool for conducting highly exothermic and potentially hazardous reactions like nitration. beilstein-journals.org Traditional batch nitration processes pose significant safety risks due to the explosive nature of nitro compounds and the difficulty in controlling temperature. rsc.orgresearchgate.net

Flow chemistry offers substantial advantages, including superior heat and mass transfer, minimal reactant volume within the reactor at any given time, and precise control over reaction parameters like temperature and residence time. rsc.orgresearchgate.net These features lead to enhanced safety, higher yields, and improved selectivity. rsc.org Studies have demonstrated the successful application of continuous-flow systems for the mononitration of various aromatic compounds, achieving yields as high as 99.3% for key pharmaceutical intermediates. rsc.orgresearchgate.net This technology is scalable and has been implemented for industrial production, offering a safer and more efficient alternative for synthesizing nitroaromatic compounds like this compound. rsc.orgresearchgate.net

| Feature | Batch Reactors | Continuous-Flow Microreactors | Source |

| Safety | High risk due to large volumes and exothermicity | Inherently safer with small reaction volumes and superior heat control | rsc.orgresearchgate.net |

| Heat & Mass Transfer | Often inefficient, leading to hotspots | Excellent efficiency, ensuring uniform reaction conditions | beilstein-journals.orgresearchgate.net |

| Selectivity | Can be difficult to control, leading to byproducts | High selectivity due to precise control of parameters | rsc.org |

| Scalability | Scaling up can be complex and dangerous | Scalable by operating for longer durations or using parallel reactors | rsc.orgresearchgate.net |

Selective Functionalization of Benzotrifluoride Core Structures

Beyond traditional aromatic substitution, novel methods are being developed for the selective functionalization of the benzotrifluoride core itself. A significant challenge in fluorinated chemistry is the activation of strong carbon-fluorine (C-F) bonds. Recent research has demonstrated a robust method for the defluoroalkylation of unactivated trifluoromethylarenes using organocatalysts and visible light. scispace.com

This process involves the selective cleavage of a single benzylic C-F bond, allowing for the formation of Ar-CF₂R structures. scispace.com This type of reductive radical process opens new pathways for modifying the trifluoromethyl group, which is typically inert under many reaction conditions. While this specific method modifies the CF₃ group rather than the aromatic ring, it represents a state-of-the-art strategy for the selective functionalization of benzotrifluoride core structures, enabling the creation of novel analogues that would be difficult to access through conventional means. scispace.com

Derivatization Strategies and Preparation of Structural Analogues of this compound

This compound serves as a versatile intermediate for the synthesis of more complex molecules. Derivatization typically targets the nitro functional group.

The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis. nih.gov The resulting aniline (B41778) is a common precursor for pharmaceuticals, dyes, and agrochemicals. Advanced methods for this reduction have been developed using continuous-flow systems. For example, the metal-free reduction of nitro compounds using trichlorosilane (B8805176) has been successfully performed under flow conditions, providing clean and quantitative conversion to the corresponding amines. nih.gov This approach avoids the use of heavy metal catalysts and is applicable to a wide range of nitroaromatics, representing an efficient strategy for the derivatization of this compound. nih.govacs.org

Furthermore, the precursor 4-chloro-3,5-dinitrobenzotrifluoride can be used to prepare different structural analogues depending on the reaction conditions. As previously mentioned, controlled chlorination can yield this compound. epo.orggoogleapis.com However, under more exhaustive conditions, both nitro groups can be replaced, leading to the formation of 3,4,5-trichlorobenzotrifluoride, demonstrating how a single precursor can be guided down different synthetic pathways to produce distinct structural analogues. epo.orggoogleapis.com

Exploration of Amino and Other Substituent Modifications

The chlorine atoms on the benzotrifluoride ring, activated by the adjacent nitro and trifluoromethyl groups, are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the strategic replacement of one or more halogen substituents with various nucleophiles, most notably amines, to produce a range of functionalized derivatives.

This substitution pathway is particularly relevant in the synthesis of agrochemicals. google.com The general reaction involves treating the chlorinated benzotrifluoride compound with a substituted amine, leading to the displacement of a chlorine atom. This process is foundational for creating compounds with specific herbicidal properties. google.com The electron-withdrawing nature of the -NO₂ and -CF₃ groups stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. masterorganicchemistry.comlibretexts.org While specific examples detailing the amination of this compound are not extensively documented in the provided research, the principle is well-established for closely related structures like dinitrobenzotrifluorides. google.com

Table 1: Representative Nucleophilic Aromatic Substitution on a Dichlorobenzotrifluoride Derivative

| Reactant | Nucleophile | Product | Significance | Reference |

| 2,4-dichloro-3,5-dinitrobenzotrifluoride | Substituted Amines | N-substituted amino-chlorodinitrobenzotrifluoride | Intermediate for selective herbicides | google.com |

Synthesis of Dinitrobenzotrifluoride Compounds and Their Derivatives

Advanced synthetic routes have been developed for the preparation of dinitrobenzotrifluoride compounds, which are key precursors and structural analogs. These methods often involve the nitration of substituted benzotrifluorides.

A primary method involves the nitration of dichlorobenzotrifluorides using a mixture of oleum (B3057394) (fuming sulfuric acid) and an alkali metal nitrate (B79036), such as sodium nitrate. google.com For instance, 2,4-dichlorobenzotrifluoride can be nitrated to produce 2,4-dichloro-3,5-dinitrobenzotrifluoride. google.com The reaction is typically conducted at elevated temperatures, for example, 120°C. google.com The product is then isolated through conventional procedures like quenching the reaction mixture in ice water, followed by extraction and purification. google.com

More advanced and cleaner preparation methods have also been developed, focusing on efficiency and waste reduction. One such method for synthesizing 2,4-dichloro-3,5-dinitrobenzotrifluoride involves a two-step nitration process. google.com

First Nitration : 2,4-dichlorobenzotrifluoride is first converted to an intermediate, 2,4-dichloro-3-nitro-benzotrifluoride. google.com

Second Nitration : This intermediate is then subjected to a second nitration using a mixed acid system, which can include recycled acid from the first step, along with ammonium (B1175870) nitrate and fuming sulfuric acid, to yield the final dinitro product. google.com This approach allows for the recycling of spent acid, significantly reducing chemical waste. google.com

Another related synthetic pathway involves the transformation of a dinitro compound to a chloronitro derivative. For example, this compound can be obtained from 4-chloro-3,5-dinitrobenzotrifluoride through the replacement of a nitro group with a chlorine atom. epo.orggoogleapis.com This reaction is carried out using molecular chlorine in the presence of a catalyst system, typically comprising a Friedel-Crafts type catalyst (like ferric chloride) and a sulphur compound. epo.orggoogleapis.com

Table 2: Selected Synthesis Pathways for Dinitrobenzotrifluoride Derivatives

| Starting Material | Reagents | Key Conditions | Product | Yield | Reference |

| 2,4-Dichlorobenzotrifluoride | Sodium Nitrate, H₂SO₄-30% oleum | 120°C | 2,4-dichloro-3,5-dinitrobenzotrifluoride | 86% | google.com |

| 2,4-dichloro-3-nitro-trifluoromethyl toluene | Ammonium Nitrate, 20% oleum, spent acid | 100°C, 4 hours | 2,4-dichloro-3,5-dinitro-p-trifluorotoluene | 80% | google.com |

| 4-chloro-3,5-dinitrobenzotrifluoride | Chlorine gas, Ferric Chloride, Sulphur compound | 70°C (initial) | This compound | Not specified | epo.orggoogleapis.com |

Reaction Mechanisms and Pathways of 3,4 Dichloro 5 Nitrobenzotrifluoride

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Nitro and Halogen Groups

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 3,4-dichloro-5-nitrobenzotrifluoride. This reaction involves the replacement of a substituent, typically a halogen, on the aromatic ring by a nucleophile. The process generally occurs via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. In the second step, the leaving group departs, and the aromaticity of the ring is restored.

The aromatic ring of this compound is highly activated towards nucleophilic attack due to the presence of three potent electron-withdrawing groups (EWGs): a nitro group (-NO₂), a trifluoromethyl group (-CF₃), and two chlorine atoms (-Cl). These groups significantly decrease the electron density of the benzene (B151609) ring, making it highly electrophilic and susceptible to attack by nucleophiles.

The activation occurs through two primary effects:

Inductive Effect: The high electronegativity of the fluorine, oxygen, and chlorine atoms in the -CF₃, -NO₂, and -Cl groups pulls electron density away from the aromatic ring through the sigma bonds. This effect increases the partial positive charge on the ring carbons.

Resonance Effect: The nitro group (-NO₂) is a particularly strong activating group because it can delocalize the negative charge of the intermediate Meisenheimer complex through resonance. When the nucleophile attacks the ring, the resulting negative charge can be spread onto the oxygen atoms of the nitro group, which is a highly stabilizing feature.

For a successful SNAr reaction, the electron-withdrawing groups must be positioned ortho or para to the leaving group (a halogen in this case). This positioning allows for the effective delocalization and stabilization of the negative charge in the intermediate carbanion. In this compound, the nitro group is ortho to one chlorine atom and meta to the other, while the trifluoromethyl group is para to one chlorine and meta to the other. This arrangement ensures significant activation of the ring for substitution reactions. The presence of multiple EWGs dramatically increases the rate of reaction compared to a non-activated aryl halide.

The rate and success of the SNAr reaction on this compound are also dependent on the nature of the attacking nucleophile. The reactivity generally correlates with the nucleophilicity of the reagent. Stronger nucleophiles react more readily with the electron-deficient aromatic ring.

The general order of reactivity for common nucleophiles in SNAr reactions is as follows:

Thiolates (RS⁻) are highly potent nucleophiles and react rapidly.

Alkoxides (RO⁻) and hydroxides (OH⁻) are strong nucleophiles that readily displace the halogen atoms.

Amines (RNH₂ or R₂NH) are effective nucleophiles, with their reactivity depending on their basicity and steric hindrance.

Water (H₂O) is a weak nucleophile and typically requires harsh conditions (high temperature and pressure) to react, if at all.

The table below provides a qualitative comparison of the expected reactivity of this compound with various classes of nucleophiles under standard laboratory conditions.

| Nucleophile Class | Example Nucleophile | Expected Reactivity | Typical Product |

| Thiolates | Sodium thiomethoxide (NaSCH₃) | Very High | Aryl thioether |

| Alkoxides | Sodium methoxide (B1231860) (NaOCH₃) | High | Aryl ether |

| Amines | Ammonia (NH₃), Piperidine | Moderate to High | Aryl amine |

| Hydroxides | Sodium hydroxide (B78521) (NaOH) | Moderate | Aryl alcohol (Phenol) |

| Water | Water (H₂O) | Very Low | Aryl alcohol (Phenol) |

This table is based on general principles of SNAr reactions; specific reaction rates would require experimental determination.

Reductive Transformation Mechanisms of the Nitro Group

The nitro group of this compound can undergo reduction through various chemical and biological pathways. These transformations are significant as they can lead to the formation of different functional groups and potentially reactive intermediates.

The reduction of nitroaromatic compounds often proceeds stepwise through highly reactive and potentially toxic intermediates. This process can be initiated by enzymatic systems, such as nitroreductases, which catalyze the transfer of electrons to the nitro group.

The reduction pathway typically involves the following steps:

One-electron reduction: The nitro group (Ar-NO₂) accepts a single electron to form a nitro anion radical (Ar-NO₂⁻•).

Formation of Superoxide (B77818): In the presence of molecular oxygen (O₂), this nitro anion radical can transfer its extra electron to O₂, regenerating the parent nitroaromatic compound and forming a superoxide radical (O₂⁻•). This process is known as a "futile cycle" because it consumes reducing equivalents without achieving a net reduction of the nitro compound. rsc.org

Formation of Nitroso Intermediate: If the nitro anion radical avoids re-oxidation, it can be further reduced by another electron and protonation steps to form a nitrosoaromatic species (Ar-N=O).

Formation of Hydroxylamino Intermediate: The nitroso species is then typically reduced rapidly to a hydroxylaminoaromatic compound (Ar-NHOH). Nitroso and hydroxylamino intermediates are known to be highly reactive and are often implicated in the toxic and mutagenic effects of nitroaromatic compounds.

A common and synthetically useful method for reducing the nitro group is catalytic hydrogenation. This process involves reacting the nitroaromatic compound with hydrogen gas (H₂) in the presence of a metal catalyst. This method is generally efficient and selective for the reduction of the nitro group to an primary amine (Ar-NH₂).

The reaction is typically carried out using catalysts such as:

Palladium on carbon (Pd/C)

Platinum on carbon (Pt/C) or Platinum(IV) oxide (PtO₂)

Raney Nickel (Raney Ni)

The pathway on the catalyst surface is a multistep process involving the sequential addition of hydrogen atoms. The nitro group is progressively reduced through the nitroso and hydroxylamino intermediates, which remain adsorbed on the catalyst surface until they are fully reduced to the corresponding aniline (B41778) derivative, 3,4-dichloro-5-(trifluoromethyl)aniline. This method is of considerable industrial importance for producing haloamino aromatic compounds, which serve as intermediates in the synthesis of various products. acs.org

Photochemical Reactivity and Degradation Pathways

The presence of both nitro and chloro substituents on the aromatic ring makes this compound susceptible to degradation upon exposure to ultraviolet (UV) radiation. Photochemical degradation can occur through several potential pathways.

Direct photolysis can occur when the molecule absorbs photons, leading to an electronically excited state. For nitroaromatic compounds, this can initiate several reactions. One possible pathway is the cleavage of the carbon-nitrogen (C-NO₂) bond, which can lead to the formation of NO or NO₂ radicals. tsijournals.commdpi.com

Another significant pathway for halogenated aromatic compounds is the homolytic cleavage of the carbon-halogen bond (C-Cl). This process generates an aryl radical and a chlorine radical. These highly reactive radical species can then participate in a variety of subsequent reactions, such as hydrogen abstraction from solvent molecules or reaction with oxygen.

In aqueous environments, the degradation of similar compounds like 3,4-dichloronitrobenzene (B32671) has been shown to be enhanced by photocatalysis, for example, using titanium dioxide (TiO₂) suspensions irradiated with UV light. This process generates highly oxidative species, such as hydroxyl radicals (•OH), which can attack the aromatic ring, leading to hydroxylation, dechlorination, and eventual mineralization of the compound. The presence of nitrate (B79036) or nitrite (B80452) ions in water can also trigger photonitration processes under irradiation.

Photohydrolysis and C-F Bond Cleavage under UV Irradiation

The mechanism of this photoreaction is believed to involve the excitation of the benzotrifluoride (B45747) molecule to a higher energy state upon absorbing UV light. In this excited state, the molecule becomes more susceptible to nucleophilic attack by water, leading to the cleavage of the strong carbon-fluorine bonds of the trifluoromethyl group. This process typically occurs in a stepwise manner, eventually converting the -CF3 group into a carboxylic acid group (-COOH).

For this compound, it is plausible that a similar photohydrolysis pathway could occur. However, the efficiency of this reaction is expected to be significantly influenced by the electronic nature of the other substituents on the aromatic ring.

Influence of Substituent Electronic Properties on Photoreactivity

The electronic properties of the substituents on the benzene ring play a crucial role in determining the rate and quantum yield of the photodefluorination of benzotrifluoride derivatives. acs.org Studies on a range of monosubstituted benzotrifluorides have revealed a clear trend: strong electron-donating groups (EDGs) enhance the photoreactivity towards hydrolysis, while electron-withdrawing groups (EWGs) tend to decrease it. acs.orgnih.gov

The nitro group (-NO2) is a potent electron-withdrawing group, both through resonance and inductive effects. libretexts.org This property significantly reduces the electron density of the aromatic ring. Research has shown that benzotrifluorides substituted with electron-withdrawing groups, such as nitro and cyano groups, exhibit lower quantum yields for defluorination. acs.org The presence of a nitro group can deactivate the aromatic ring towards electrophilic attack by more than ten million times compared to benzene. libretexts.org In the context of photohydrolysis, which involves nucleophilic attack by water on the excited state, the electron-withdrawing nature of the nitro group appears to disfavor the reaction.

Below is a data table summarizing the general effect of different substituent types on the photodefluorination of benzotrifluorides, based on available research.

| Substituent Type | Electronic Effect on Ring | Influence on Photodefluorination Rate | Example Substituents |

| Strong Electron-Donating | Activation | Enhancement | Amino (-NH2), Hydroxy (-OH) |

| Weak Electron-Donating | Activation | Moderate Enhancement | Alkyl groups |

| Halogens | Deactivation (Inductive) | Variable | Chloro (-Cl), Bromo (-Br) |

| Strong Electron-Withdrawing | Strong Deactivation | Decrease | Nitro (-NO2), Cyano (-CN) |

| Weak Electron-Withdrawing | Deactivation | Slight Decrease | Carbonyl (-COCH3) |

This table is a generalized representation based on published findings for various benzotrifluoride derivatives and is intended to illustrate the expected influence on this compound.

Other Significant Chemical Transformations (e.g., Oxidation, Hydrolysis)

Information regarding the specific oxidation and non-photochemical hydrolysis of this compound is scarce in the scientific literature. However, the chemical nature of the compound allows for some predictions about its potential reactivity under such conditions.

Oxidation: The aromatic ring of this compound is highly electron-deficient due to the presence of three strong electron-withdrawing groups (two chloro, one nitro) and the trifluoromethyl group. Aromatic rings that are heavily substituted with electron-withdrawing groups are generally resistant to electrophilic attack and, consequently, to many common oxidative reactions that target the ring itself. The nitro group is already in a high oxidation state. Therefore, it is expected that this compound would be relatively stable towards oxidation under typical laboratory conditions.

Hydrolysis (Non-Photochemical): The trifluoromethyl group is generally stable to hydrolysis under non-photochemical conditions. The carbon-fluorine bond is the strongest single bond in organic chemistry, making it resistant to cleavage. While aromatic nucleophilic substitution of the chlorine atoms is a possibility, the deactivating effect of the nitro and trifluoromethyl groups on the positions they occupy might influence the reactivity. However, the presence of the strongly electron-withdrawing nitro group can activate the positions ortho and para to it for nucleophilic attack. In this molecule, the chlorine atoms are not in such activated positions relative to the nitro group. Therefore, hydrolysis of the C-Cl bonds would likely require harsh reaction conditions.

Advanced Analytical Techniques for Characterization and Detection of 3,4 Dichloro 5 Nitrobenzotrifluoride

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 3,4-Dichloro-5-nitrobenzotrifluoride by probing the interactions of the molecule with electromagnetic radiation. These techniques provide detailed information about the compound's atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the carbon and hydrogen framework. For this compound, both ¹H and ¹³C NMR would provide definitive structural confirmation.

¹H NMR: The ¹H NMR spectrum is expected to be relatively simple, showing signals only in the aromatic region. Due to the substitution pattern on the benzene (B151609) ring, there are two non-equivalent aromatic protons. These protons would appear as two distinct signals, each split into a doublet by the other through ortho-coupling. The strong electron-withdrawing effects of the two chlorine atoms, the nitro group (NO₂), and the trifluoromethyl group (CF₃) would cause these signals to appear at a low field (downfield) position, typical for protons on electron-deficient aromatic rings.

¹³C NMR: The ¹³C NMR spectrum would show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbon atom of the trifluoromethyl group would be uniquely identifiable by its coupling to the three fluorine atoms, resulting in a characteristic quartet. The chemical shifts of the six aromatic carbons would be influenced by the attached substituents, providing a unique fingerprint of the substitution pattern. Carbons bonded to the electronegative chlorine, nitrogen (of the nitro group), and the CF₃ group would be significantly shifted downfield.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| ¹H (Aromatic) | 7.5 - 8.5 | Doublet | Represents one of the two aromatic protons. |

| ¹H (Aromatic) | 7.5 - 8.5 | Doublet | Represents the second aromatic proton, coupled to the first. |

| ¹³C (Aromatic) | 120 - 150 | Singlet | Six distinct signals are expected for the aromatic carbons. |

Note: The predicted data is based on established principles of NMR spectroscopy and the known effects of substituents on benzene rings. ucl.ac.uk

Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC), it becomes a highly effective tool for separating the compound from a mixture and providing unambiguous identification.

For this compound (molecular formula C₇H₂Cl₂F₃NO₂), the molecular weight is 260.00 g/mol . scbt.com In electron ionization (EI) mass spectrometry, the spectrum would be expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 260. A key feature would be the isotopic pattern of this peak; due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl), there will be characteristic M⁺, M+2, and M+4 peaks with a relative intensity ratio of approximately 9:6:1.

Fragmentation of the molecular ion provides further structural information. uni-saarland.delibretexts.org Common fragmentation pathways would likely involve the loss of neutral fragments, leading to the formation of stable ions.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Identity | Notes |

|---|---|---|

| 260 | [M]⁺ | Molecular ion. Exhibits a characteristic isotopic pattern due to two Cl atoms. |

| 225 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 214 | [M - NO₂]⁺ | Loss of a nitro group radical. |

| 191 | [M - CF₃]⁺ | Loss of a trifluoromethyl radical. |

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule. nih.gov Each functional group vibrates at a characteristic frequency, which corresponds to an absorption band in the IR spectrum or a scattered band in the Raman spectrum. For this compound, these techniques would confirm the presence of its key structural components.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Trifluoromethyl (CF₃) | C-F Stretch | 1100 - 1350 (strong, broad) |

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. Molecules with conjugated systems and chromophores, such as the nitroaromatic structure of this compound, exhibit strong UV absorption. While not typically used for primary structural elucidation, UV-Vis spectroscopy is a valuable tool for quantitative analysis and for monitoring reaction kinetics, such as in degradation studies. The degradation of the compound can be tracked by measuring the decrease in absorbance at its wavelength of maximum absorption (λ_max) over time.

Chromatographic Separation Techniques

Chromatographic methods are essential for isolating a target analyte from a complex matrix before its detection and quantification. The choice of technique depends on the analyte's volatility and polarity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. For a moderately polar compound like this compound, a reversed-phase HPLC method would be highly suitable. basicmedicalkey.com

In a typical reversed-phase setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The compound is separated based on its hydrophobicity. By adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, the retention time of the compound can be precisely controlled. mdpi.comchromatographyonline.com

When coupled with a mass spectrometer, the technique is known as LC-MS. This combination provides the high separation power of HPLC with the sensitive and highly specific detection capabilities of MS. LC-MS is capable of detecting and quantifying trace levels of the compound, confirming its identity by its retention time and its characteristic molecular mass. mdpi.com

Table 4: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (Octadecylsilane), e.g., 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV (e.g., at 254 nm) or Mass Spectrometry (MS) |

Gas Chromatography (GC)

Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, making it highly suitable for this compound. The method separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase. For benzotrifluoride (B45747) derivatives, GC is often coupled with a mass spectrometer (MS), providing both high-resolution separation and definitive mass identification. researchgate.net

Research on environmental contaminants has demonstrated the efficacy of GC-MS in identifying and quantifying various benzotrifluoride derivatives in complex matrices like groundwater. researchgate.netresearchgate.net In such studies, analytical methods are developed to detect chlorinated, amino, and nitro derivatives of benzotrifluoride. researchgate.net The analytical separations are typically performed using a GC system equipped with a single quadrupole mass spectrometer as the detector. researchgate.net

While specific operational parameters for this compound are not extensively detailed in public literature, typical conditions for related nitroaromatic compounds can be inferred from established methodologies, such as those outlined by the U.S. Environmental Protection Agency (EPA) for nitroaromatics. epa.gov These methods generally involve an analytical system suitable for split/splitless injection, a wide-bore capillary column, and an electron capture detector (ECD) or a nitrogen-phosphorus detector (NPD), which are particularly sensitive to nitro and halogen groups. epa.gov

Table 1: Illustrative GC-MS Parameters for Analysis of Benzotrifluoride Derivatives

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Injection Mode | Splitless | Maximizes transfer of analyte to the column for trace-level detection. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Column Type | DB-5 or equivalent (5% Phenyl-methylpolysiloxane) | A versatile, low-polarity column suitable for a wide range of semi-volatile organic compounds. |

| Oven Program | Initial temp 40-60°C, ramped to 280-300°C | Separates compounds based on their boiling points and interaction with the stationary phase. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry analytes through the column. |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) | MS provides structural information for identification; ECD offers high sensitivity for halogenated compounds. |

| MS Mode | Electron Ionization (EI) with Selected Ion Monitoring (SIM) | EI fragments the molecule for a characteristic mass spectrum; SIM enhances sensitivity by monitoring specific ions. |

This table presents typical parameters based on methods for related compounds; optimization is required for the specific analysis of this compound.

Ion Chromatography for Halogen Detection

Ion Chromatography (IC) is a powerful technique for determining the elemental composition of a compound, specifically its halogen content. For a molecule like this compound, which contains both chlorine and fluorine, IC can be used to quantify these elements after converting them into their ionic forms (chloride, F⁻). metrohm.com

A common approach for halogen analysis in organic matrices is Combustion Ion Chromatography (CIC). thermofisher.comlcms.cz In this method, the sample is first combusted in a high-temperature furnace in the presence of oxygen. lcms.cz This process, known as oxidative pyrolysis, breaks down the organic molecule and converts the covalently bonded halogens and sulfur into gaseous hydrogen halides (HCl, HF) and sulfur oxides (SO₂/SO₃). thermofisher.comlcms.cz These gases are then trapped in an aqueous absorption solution, where they dissolve to form their respective anions (Cl⁻, F⁻, SO₄²⁻). This solution is subsequently injected into the IC system for separation and quantification. lcms.cz

The IC system separates these anions using an ion-exchange column. A conductivity detector is typically used to measure the concentration of each ion. metrohm.com This technique eliminates matrix interferences from the original organic compound, allowing for sensitive and accurate determination of the total chlorine and fluorine content. lcms.cz

Table 2: Typical Parameters for Combustion Ion Chromatography (CIC) of Halogens

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Combustion Furnace Temperature | ~1000 °C | Ensures complete decomposition of the organic sample. |

| Oxidizing Gas | Oxygen | Facilitates oxidative pyrolysis of the compound. |

| Absorption Solution | Deionized water with hydrogen peroxide | Traps combustion gases as anions; H₂O₂ ensures complete oxidation of sulfur to sulfate. |

| IC Column | Hydroxide-selective anion-exchange column (e.g., Dionex IonPac AS18) | Separates fluoride (B91410), chloride, and other anions. lcms.cz |

| Eluent | Potassium Hydroxide (B78521) (KOH) gradient | Mobile phase used to move the anions through the column. |

| Detection | Suppressed Conductivity | Provides sensitive and universal detection for ionic species. |

This table outlines a general CIC methodology; specific conditions must be optimized for the matrix containing this compound.

Electrochemical and Other Emerging Detection Methods

Electrochemical sensors represent an emerging field for the rapid and sensitive detection of nitroaromatic compounds. These methods rely on the electrochemical reduction of the nitro group (—NO₂) on the surface of a modified electrode, which generates a measurable electrical signal. The presence and concentration of the nitroaromatic compound can be determined by analyzing this signal.

Recent research has explored various nanomaterials as sensing platforms due to their high surface area and excellent electrocatalytic properties. rsc.org For instance, theoretical studies using density functional theory (DFT) have investigated materials like the C₅N₂ sheet as potential electrochemical sensors for detecting nitroaromatics such as 1,3-dinitrobenzene, trinitrotoluene (TNT), and picric acid. rsc.orgnih.gov These studies show that nitroaromatic compounds interact with the sensor material, causing a change in its electronic properties that can be detected. rsc.org The strength of this interaction, and thus the sensitivity of the sensor, depends on the specific structure of the nitroaromatic analyte. nih.gov

Given that this compound possesses a nitro group, it is a strong candidate for detection by similar electrochemical methods. The principle of detection would involve the reduction of its nitro group at the sensor's surface. The presence of electron-withdrawing groups (chlorine and trifluoromethyl) on the benzene ring would likely influence the reduction potential, potentially allowing for selective detection.

Table 3: Comparison of Sensor Interaction with Various Nitroaromatics (Theoretical Model)

| Analyte | Interaction Energy (Conceptual) | Key Interaction Mechanism |

|---|---|---|

| 1,3-Dinitrobenzene (1,3-DNB) | Moderate | Non-covalent interactions between the nitro groups and the sensor surface. |

| Trinitrotoluene (TNT) | Strong | Enhanced interaction due to multiple nitro groups and potential π-π stacking. |

| Picric Acid (PA) | Very Strong | Strongest non-covalent interactions, often involving hydrogen bonding from the hydroxyl group. |

| This compound | Predicted: Strong | Expected to show strong interaction due to the highly electrophilic aromatic ring and polar nitro group. |

This table is based on DFT studies of C₅N₂ sensors with other nitroaromatics and provides a predictive assessment for this compound. rsc.orgnih.gov

While still largely in the research and development phase for specific compounds like this compound, electrochemical sensors offer the promise of portable, low-cost, and real-time detection systems for environmental and safety monitoring.

Computational Chemistry and Molecular Modeling of 3,4 Dichloro 5 Nitrobenzotrifluoride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3,4-dichloro-5-nitrobenzotrifluoride, DFT calculations can elucidate its reactivity and kinetic stability. Such studies often employ hybrid functionals like B3LYP with a suitable basis set to achieve a balance between accuracy and computational cost.

The distribution of electrons within a molecule is fundamental to its chemical behavior. DFT calculations can map the electron density surface of this compound, identifying regions that are electron-rich or electron-deficient. This information is crucial for predicting how the molecule will interact with other chemical species.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the compound's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

A hypothetical DFT analysis of this compound would likely reveal a significant localization of the HOMO on the benzene (B151609) ring, influenced by the electron-donating character of the chlorine atoms, while the LUMO would be expected to be concentrated around the electron-withdrawing nitro (-NO2) and trifluoromethyl (-CF3) groups. The substantial energy gap would suggest a relatively stable molecule.

Illustrative Data Table: Calculated Electronic Properties of this compound (Hypothetical)

| Parameter | Value | Description |

| HOMO Energy | -8.5 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -3.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability |

| Dipole Moment | 3.5 D | Measure of the net molecular polarity |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected output of a DFT calculation. It is not based on published experimental or computational results for this specific molecule.

DFT calculations are also invaluable for mapping out potential reaction pathways and identifying the associated transition states. For this compound, this could involve modeling its behavior in various chemical environments, such as its susceptibility to nucleophilic aromatic substitution or reduction of the nitro group. By calculating the energy barriers for different reaction coordinates, the most favorable pathway can be determined. This predictive capability is essential for understanding the compound's synthesis, degradation, and potential metabolic fate.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological and Environmental Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the quantitative chemical structure characteristics of a compound to its biological activity or environmental fate. These models are pivotal in predicting the potential toxicity and environmental impact of chemicals like this compound.

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical representations of a molecule's chemical and physical properties. For this compound, a wide array of descriptors would be calculated, falling into categories such as:

Constitutional descriptors: Molecular weight, number of atoms of each type, number of rings.

Topological descriptors: Indices that describe the connectivity of the molecule.

Geometric descriptors: Based on the 3D structure of the molecule, such as molecular surface area and volume.

Quantum-chemical descriptors: Derived from quantum mechanical calculations (like DFT), including HOMO/LUMO energies, dipole moment, and partial charges on atoms.

For halogenated nitroaromatic compounds, descriptors related to hydrophobicity (LogP), electronic effects (dipole moment, HOMO/LUMO energies), and molecular size are often found to be significant predictors of toxicity. nih.gov The presence of chlorine atoms and the trifluoromethyl group would contribute to a higher lipophilicity, potentially leading to bioaccumulation. The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic descriptors and is often associated with mutagenicity and carcinogenicity in nitroaromatic compounds. nih.gov

Illustrative Data Table: Key Molecular Descriptors for this compound (Hypothetical)

| Descriptor | Value | Significance in QSAR |

| Molecular Weight | 260.00 g/mol | Relates to size and transport properties |

| LogP (Octanol-Water Partition Coefficient) | 3.9 | Indicates hydrophobicity and potential for bioaccumulation |

| Molar Refractivity | 45.0 cm³/mol | Relates to polarizability and intermolecular interactions |

| Polar Surface Area | 43.1 Ų | Influences membrane permeability |

Disclaimer: The data in this table is for illustrative purposes and represents typical descriptors used in QSAR modeling. The values are hypothetical and not from specific studies on this compound.

Once a statistically robust QSAR model is developed using a training set of compounds with known activities, it can be used to predict the activity of new or untested compounds like this compound. These models can provide initial estimates of a compound's toxicity, ecotoxicity, or other biological effects, which can help in prioritizing chemicals for further experimental testing and risk assessment. nih.gov This predictive power is a cornerstone of modern computational toxicology and chemical safety assessment.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about the conformational flexibility and intermolecular interactions of this compound.

A key aspect of the conformational analysis of this molecule would be the rotational barriers of the nitro and trifluoromethyl groups. The steric hindrance from the adjacent chlorine atoms would likely influence the preferred orientation of the nitro group relative to the benzene ring. MD simulations can quantify these rotational preferences and the energy landscapes associated with them. Understanding the accessible conformations is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape and its ability to fit into the binding site of a biological target. These simulations can provide a dynamic picture of the molecule's behavior in different environments, such as in solution or interacting with a biological membrane.

Environmental Fate and Remediation Strategies for Halogenated Nitroaromatic Compounds

Occurrence and Distribution in Environmental Matrices

The extensive industrial application of HNCs has resulted in their release into various environmental compartments. researchgate.net Due to their chemical stability, these compounds can persist and travel far from their original source, leading to widespread, low-level contamination. nih.gov

Detection in Groundwater and Contaminated Sites

Halogenated nitroaromatic compounds are frequently identified as pollutants in soil and water, particularly at industrial sites. nih.govresearchgate.net For instance, leachate and groundwater samples from a former ammunitions plant in Germany were found to contain a variety of highly polar nitroaromatic compounds, including nitrophenols and nitrobenzoic acids. nih.gov The detection of halogenated volatile organic compounds (VOCs) in groundwater sources across the United States further indicates the mobility and prevalence of such contaminants. usgs.govnih.gov While many detections are at very low concentrations, their presence signifies the impact of anthropogenic activities on water resources. usgs.gov The analysis of samples from contaminated sites often reveals a complex mixture of parent compounds and their transformation products. nih.gov

Persistence and Resistance to Degradation

The chemical structure of HNCs makes them inherently resistant to natural degradation processes. nih.govnih.gov The electron-withdrawing nature of the nitro group, combined with the stability of the aromatic ring, renders these compounds resistant to oxidative degradation. nih.gov This persistence can lead to their long-term presence in soil and water ecosystems. nih.gov Consequently, HNCs are often listed as priority pollutants by environmental agencies due to their potential for bioaccumulation and toxicity. nih.govnih.gov Their resistance to conventional biological wastewater treatments necessitates the development of more advanced and targeted remediation strategies. researchgate.netconicet.gov.ar

Degradation Pathways in the Environment

To address the challenge of HNC contamination, researchers have explored various degradation pathways, including biological, chemical, and physical methods. These strategies aim to transform the toxic and persistent parent compounds into less harmful or completely mineralized end-products like carbon dioxide and water.

Bioremediation Approaches (e.g., Microbial and Fungal Degradation)

Bioremediation harnesses the metabolic capabilities of microorganisms to break down pollutants. nih.gov It is considered a cost-effective and environmentally friendly approach to managing HNC contamination. researchgate.net

Microbial Degradation: A remarkable diversity of bacteria has been isolated that can utilize HNCs as sources of carbon, nitrogen, and energy. nih.gov These microorganisms have evolved specific enzymatic pathways to metabolize these synthetic compounds. nih.gov For example, some bacteria initiate degradation through an oxidative pathway, where a dioxygenase enzyme removes the nitro group as nitrite (B80452). nih.gov Others employ a reductive pathway, converting the nitro group to a hydroxylamino or amino group, which can then be further metabolized. nih.gov Co-cultures of different bacterial strains have also shown success in mineralizing compounds like chloronitrobenzenes, which may not be degradable by a single species. nih.gov

Fungal Degradation: Fungi, particularly white-rot fungi, offer a promising alternative for the bioremediation of HNCs. researchgate.net Their powerful extracellular enzymatic systems can break down a wide range of persistent organic pollutants. researchgate.net Fungi can be more tolerant to high contaminant concentrations and conditions that might inhibit bacterial activity. researchgate.net Studies have shown that fungi like Caldariomyces fumago can effectively degrade chlorinated and fluorinated nitrophenols, significantly reducing the toxicity of the parent compounds. mdpi.com This detoxification can pave the way for further degradation by other members of the soil microbial community. mdpi.com The extensive network of fungal mycelia also helps in accessing and immobilizing pollutants in complex soil matrices. mdpi.com

| Microorganism | Compound(s) Degraded | Key Findings | Reference |

|---|---|---|---|

| Cupriavidus sp. CNP-8 | 2,6-dibromo-4-nitrophenol (2,6-DBNP) | Utilizes 2,6-DBNP via a FADH2-dependent monooxygenase that catalyzes sequential denitration and debromination. | cas.cn |

| Caldariomyces fumago (Fungus) | 2-chloro-4-nitrophenol (2C4NP), 5-fluoro-2-nitrophenol (B146956) (5F2NP) | Degraded over 50% of 2C4NP and 80% of 5F2NP, significantly reducing toxicity. | mdpi.com |

| Diaphorobacter sp. JS3051 | 3-chloronitrobenzene, 3-bromonitrobenzene | Grows on these compounds as sole sources of carbon, nitrogen, and energy using a dioxygenase pathway. | asm.org |

| Pseudomonas putida and Rhodococcus sp. (Co-culture) | Chloronitrobenzenes (CNBs) | Demonstrated successful mineralization of CNBs through cooperative metabolic pathways. | nih.gov |

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation. mdpi.com These processes are characterized by the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). trityenviro.comnetsolwater.com Hydroxyl radicals are powerful, non-selective oxidants that can rapidly break down complex organic molecules into simpler, less toxic substances, and can ultimately lead to complete mineralization. trityenviro.comucm.es

Common AOPs used for treating industrial wastewater containing persistent pollutants include:

UV/Hydrogen Peroxide (H₂O₂): UV light is used to cleave hydrogen peroxide molecules, generating hydroxyl radicals. netsolwater.comnih.gov

Ozonation (O₃): Ozone is a strong oxidant itself but can also be combined with UV light or H₂O₂ to produce hydroxyl radicals. netsolwater.comnih.gov

Fenton and Photo-Fenton Processes: The Fenton reaction uses iron salts (typically Fe²⁺) and hydrogen peroxide to create hydroxyl radicals. netsolwater.com This process can be enhanced with UV light (Photo-Fenton) to improve efficiency. netsolwater.com

Photocatalysis: This method often employs a semiconductor catalyst, like titanium dioxide (TiO₂), which, when activated by UV light, generates hydroxyl radicals on its surface. netsolwater.comdss.go.th

| AOP Method | Mechanism | Advantages | Considerations | Reference |

|---|---|---|---|---|

| UV/H₂O₂ | UV photolysis of hydrogen peroxide to form •OH radicals. | No sludge production; effective for a wide range of organics. | Requires UV-transparent water; H₂O₂ cost. | netsolwater.comnih.gov |

| Fenton Process | Reaction of Fe²⁺ with H₂O₂ to produce •OH radicals. | High efficiency; can be cost-effective. | Requires acidic pH (typically 2.5-3.5); produces iron sludge. | trityenviro.comnetsolwater.com |

| Photocatalysis (e.g., TiO₂/UV) | UV light activates a semiconductor catalyst to generate •OH radicals. | Catalyst can be reused; potential for complete mineralization. | Potential for catalyst fouling; requires UV light penetration. | dss.go.th |

| Ozonation | Direct reaction with ozone and/or decomposition to •OH radicals. | Strong disinfectant; effective for color and odor removal. | High capital and operational costs; potential for bromate (B103136) formation. | netsolwater.comnih.gov |

Chemical Reduction Methods

Chemical reduction offers an alternative pathway for the transformation of HNCs, primarily by targeting the nitro group. wikipedia.orgrsc.org This process often converts the nitro group (-NO₂) into an amino group (-NH₂), producing the corresponding aromatic amines. longdom.org These amine products are often less toxic and more amenable to subsequent biological degradation than the parent nitro compound. nm.gov

A variety of reducing agents and systems have been developed for this purpose:

Zero-Valent Iron (ZVI): Granular iron powder (Fe⁰) is one of the most extensively studied reductants for environmental remediation. nm.govelsevierpure.com In aqueous, anaerobic conditions, ZVI can effectively reduce nitroaromatic compounds to their corresponding anilines. nm.gov This technology has been successfully applied in permeable reactive barriers for groundwater treatment. researchgate.net Studies on nitroaromatic pesticides showed that ZVI could completely reduce the parent compounds within 48-96 hours. nih.govcasaverdeambiental.com.br

Catalytic Hydrogenation: This is a widely used industrial method that employs hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium-on-carbon (Pd/C) or Raney nickel. commonorganicchemistry.com While highly effective, care must be taken to avoid dehalogenation (removal of chlorine or other halogens) of the aromatic ring, which can be an unwanted side reaction. commonorganicchemistry.com

Other Reducing Metals: Metals like tin (in the form of SnCl₂) and zinc (Zn) have also been used, typically under acidic conditions, to achieve the reduction of nitroarenes to anilines. commonorganicchemistry.comacs.org

The choice of reduction method often depends on factors like the specific HNC, reaction conditions, and the desired end products. acs.org

Regulatory Considerations and Environmental Monitoring

The regulation of halogenated nitroaromatic compounds varies by region and specific compound. In the United States, the Environmental Protection Agency (EPA) regulates certain nitroaromatic compounds under various statutes, including the Toxic Substances Control Act (TSCA) and the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA), also known as Superfund. roche.comfrtr.gov The EPA has also developed analytical methods, such as Method 8330B, for the monitoring of nitroaromatics and nitramines in water, soil, and sediment using high-performance liquid chromatography (HPLC). epa.govepa.gov

In the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation requires companies to identify and manage the risks linked to the substances they manufacture and market. chemicalbook.com The European Chemicals Agency (ECHA) maintains a database of information on chemical substances, which can include their hazardous properties and regulatory status. europa.eu As of now, specific regulations targeting 3,4-Dichloro-5-nitrobenzotrifluoride are not prominent in major international regulatory frameworks, likely due to its use as a chemical intermediate rather than a widely dispersed product. However, general regulations on hazardous industrial chemicals and environmental protection would apply to its handling, use, and disposal. guidechem.com

Environmental monitoring is essential for assessing the extent of contamination, the effectiveness of remediation efforts, and for ensuring compliance with regulatory standards. The monitoring of halogenated nitroaromatic compounds in environmental matrices like water and soil typically involves sophisticated analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used methods for the detection and quantification of these compounds and their transformation products. epa.gov The development of reliable and sensitive analytical methods is crucial for effective environmental management of these contaminants.

Industrial Applications and Emerging Technologies

Use as Chemical Intermediates in Various Industrial Syntheses

3,4-Dichloro-5-nitrobenzotrifluoride is a significant chemical intermediate due to the presence of reactive functional groups—chlorine, nitro, and trifluoromethyl groups—on its benzene (B151609) ring. guidechem.com Its structure makes it a versatile building block in the synthesis of more complex molecules across various industries. guidechem.comchemscene.comscbt.com The compound is recognized for its role as a key raw material in fine organic synthesis, particularly in the production of specialized, high-value chemicals. google.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 657-02-3 chemscene.comscbt.comguidechem.com |

| Molecular Formula | C₇H₂Cl₂F₃NO₂ chemscene.comscbt.comguidechem.com |

| Molecular Weight | 260.00 g/mol chemscene.comscbt.com |

| Appearance | Yellowish solid boulingchem.com |

| Melting Point | 56 - 58 °C boulingchem.com |

| Boiling Point | 240 - 242 °C boulingchem.com |

| Solubility in Water | Insoluble boulingchem.com |

The compound serves as an important intermediate in the agrochemical industry. google.com It is a precursor in the synthesis of substituted trifluoromethyl-diphenyl ethers, which are a class of widely used herbicides. polimi.it The inclusion of fluorine atoms from the trifluoromethyl group is crucial, as it can enhance the biological activity and efficacy of the final pesticide products. boulingchem.com The synthesis pathway often involves the nitration of 2,4-dichlorobenzotrifluoride (B41404) to produce a nitro-substituted intermediate, which is then used to build the final herbicidal compound. polimi.it Derivatives of chlorinated and nitrated benzotrifluorides are noted for their effectiveness against specific pests and weeds. smolecule.com

This compound is a valuable building block in the synthesis of pharmaceuticals and dyes. guidechem.comgoogle.com Its high reactivity and versatility make it a useful tool in various organic synthesis reactions necessary for producing these materials. guidechem.com While specific pathways are proprietary, the fundamental structure of the compound allows for its incorporation into larger, more complex molecules that form the basis of certain dyes, pigments, and pharmaceutically active compounds. guidechem.comgoogle.comgoogle.com The presence of the trifluoromethyl group is particularly advantageous in pharmaceutical applications, as it can enhance metabolic stability and binding affinity. google.com

Beyond its direct application in agrochemicals and pharmaceuticals, this compound is a precursor for other specialized organic compounds. One such transformation involves the replacement of the nitro group with chlorine. For example, it can be synthesized from 4-chloro-3,5-dinitrobenzotrifluoride (B147460), and can subsequently be used to produce 3,4,5-trichlorobenzotrifluoride. googleapis.com This highlights its role as a stepping stone in multi-step syntheses, allowing for the creation of various halogenated benzotrifluorides that are themselves important industrial chemicals. google.comgoogleapis.com

Table 2: Applications as a Chemical Intermediate

| Application Area | Resulting Compound Class / Specific Compound |

|---|---|

| Herbicides | Substituted trifluoromethyl-diphenyl ethers polimi.it |

| Specialized Organics | 3,4,5-trichlorobenzotrifluoride googleapis.com |

| Pharmaceuticals | Serves as a building block for various active compounds guidechem.comgoogle.com |

| Dyes | Used as an intermediate in the production of dyes and pigments guidechem.com |

Process Optimization and Safety in Industrial Production

The industrial production of nitrated aromatic compounds, including this compound, involves highly exothermic reactions that require stringent safety protocols and process optimization to prevent accidents. researchgate.netresearchgate.net

The nitration of dichlorobenzotrifluoride is a process with the potential for thermal runaway, where the heat generated by the reaction exceeds the cooling capacity of the reactor, leading to a dangerous increase in temperature and pressure. polimi.itresearchgate.net A thermal runaway can trigger secondary decomposition reactions, which may be violent and produce large volumes of gas, potentially causing a reactor explosion. researchgate.neticheme.org

To ensure safety, industrial processes implement robust monitoring and control strategies. A key approach involves the continuous measurement of Key Process Indicators (KPIs) to detect deviations from safe operating conditions. polimi.it Research on similar nitration processes, such as the nitration of 2,4-dichloro benzotrifluoride (B45747), has identified a set of critical KPIs for monitoring. polimi.itresearchgate.net

Table 3: Key Process Indicators for Runaway Reaction Monitoring

| Indicator | Description | Purpose in Safety Monitoring |

|---|---|---|

| Ψ (Psi) number | A dimensionless number that relates the rate of heat generation to the heat removal capability of the reactor. polimi.it | Provides a direct measure of the thermal stability of the process. A decaying Ψ number can indicate a dangerous accumulation of unreacted material. polimi.it |

| X (Conversion) | The fraction of the reactant that has been converted into product. polimi.it | Tracking conversion helps ensure the reaction is proceeding as expected. Low conversion coupled with continued reactant feed is a sign of potential runaway. polimi.it |

| MTSRad (Adiabatic Temperature Rise) | The Maximum Temperature of the Synthesis Reaction under adiabatic conditions (i.e., with no heat removal). polimi.it | This parameter calculates the worst-case temperature the reactor could reach if cooling fails. It is crucial for ensuring this temperature does not exceed the decomposition temperature of the reaction mixture. polimi.itresearchgate.net |

Implementing a monitoring sequence based on this full set of indicators allows for the unambiguous triggering of emergency actions, such as quenching or emergency venting, only when a true hazard, like reaction inhibition or a drop in heat transfer efficiency, occurs. polimi.iteuropa.eu

Transitioning the synthesis of this compound from laboratory-scale batches to large-scale industrial production presents significant challenges, particularly in managing heat and mass transfer. stolichem.com Continuous flow chemistry offers a safer and more efficient alternative to traditional batch reactors for highly exothermic reactions like nitration. researchgate.netrsc.org Flow reactors, with their high surface-area-to-volume ratios, provide superior control over reaction temperature, minimizing the risk of runaway events. stolichem.comresearchgate.net

However, scaling up a continuous flow process is not as simple as just using a larger reactor. The fundamental properties of the system change dramatically with scale. stolichem.com

Table 4: Comparison of Lab-Scale vs. Production-Scale Flow Reactors

| Property | Lab Scale | Production Scale | Implication of Scale-Up |

|---|---|---|---|

| Surface to Volume Ratio | ~100 m²/m³ | ~5 m²/m³ | Reduced heat transfer efficiency, making temperature control more difficult. stolichem.com |

| Heat Generation | ~0.001 kW | >1,000 kW | A much larger amount of heat must be removed to prevent overheating. stolichem.com |

| Mixing Distance | ~0.03 m from mixer | ~1 m from mixer | Slower mixing can lead to localized hot spots and reduced reaction efficiency. stolichem.com |

| Hazard Potential | ~0.1 L material release | >1,000 L material release | The consequences of an accident are significantly more severe at production scale. stolichem.com |

Two primary strategies are employed to scale up continuous flow processes while maintaining performance and safety:

Numbering-up: This method involves running multiple lab-scale reactors in parallel. stolichem.com It perfectly preserves the high heat and mass transfer characteristics of the small reactors but can be expensive due to the need for complex flow distributors and the high cost per unit volume. stolichem.com

Scaling-out (Increasing Dimensions): This involves increasing the diameter or length of the reactor channels. stolichem.comsoton.ac.uk Increasing the length can lead to a significant pressure drop, while increasing the diameter reduces the surface-area-to-volume ratio, compromising heat transfer. stolichem.comsoton.ac.uk Therefore, careful engineering and modeling are required to find an optimal geometry that balances throughput with safety and efficiency. researchgate.net

For nitration reactions, a successful scale-up strategy in a continuous flow process is crucial for enabling the safe, efficient, and sustainable production of key intermediates like this compound. rsc.org

Future Directions in Application Development

The chemical compound this compound is poised for significant advancements in its application, primarily driven by its unique molecular structure. The presence of a trifluoromethyl group, along with chlorine and nitro substituents on a benzene ring, offers a versatile platform for the development of novel materials and complex chemical entities. Future research and development are expected to capitalize on these features, leading to innovations in materials science and targeted synthesis.

Advanced Materials Science Applications

The trifluoromethyl group in this compound is a key determinant of its potential in materials science. This functional group is known to impart desirable properties such as high thermal stability, chemical resistance, and specific electronic characteristics to polymers and other materials. While specific research on polymers derived directly from this compound is not extensively documented in publicly available literature, the known effects of trifluoromethyl groups suggest a promising future in the creation of high-performance materials.

Future research could explore the incorporation of the this compound moiety into various polymer backbones, such as polyimides, polyamides, and polyethers. The introduction of this compound could lead to the development of materials with enhanced properties as outlined in the table below.

| Potential Property Enhancement | Rationale |

| Increased Thermal Stability | The strong carbon-fluorine bonds in the trifluoromethyl group can increase the degradation temperature of polymers. |

| Enhanced Chemical Resistance | The electron-withdrawing nature of the trifluoromethyl group can protect the polymer backbone from chemical attack. |

| Modified Dielectric Properties | The high electronegativity of fluorine atoms can alter the dielectric constant and loss of materials, making them suitable for electronic applications. |

| Improved Solubility | The trifluoromethyl group can enhance the solubility of aromatic polymers in organic solvents, facilitating processing. |

The development of such advanced materials would be highly dependent on the successful synthesis and polymerization of monomers derived from this compound. Research in this area would likely focus on the chemical modification of the nitro group to create reactive sites for polymerization.

Targeted Chemical Synthesis

A significant area of future development for this compound lies in its use as a strategic intermediate in the synthesis of high-value, complex molecules. The distinct reactivity of the chlorine and nitro groups, influenced by the electron-withdrawing trifluoromethyl group, allows for selective chemical transformations, making it a valuable building block for agrochemicals, pharmaceuticals, and dyes.

A notable application is in the synthesis of other fluorinated aromatic compounds. For instance, this compound can serve as a precursor for the synthesis of 3-chloro-4-fluoro-5-nitrobenzotrifluoride (B18084). This conversion is achieved through the reaction of this compound with an alkali metal fluoride (B91410), such as anhydrous potassium fluoride. google.com This subsequent product, 3-chloro-4-fluoro-5-nitrobenzotrifluoride, is itself a valuable intermediate. google.com

The following table outlines a potential synthetic pathway starting from this compound:

| Starting Material | Reagent | Product | Potential Application of Product |

| This compound | Anhydrous Potassium Fluoride | 3-Chloro-4-fluoro-5-nitrobenzotrifluoride | Intermediate for further synthesis google.com |